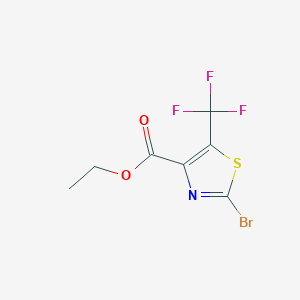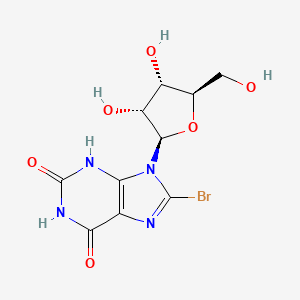
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a chemical compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The oxazepane ring structure is a seven-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid typically involves the formation of the oxazepane ring followed by the introduction of the Boc protecting group. One common method involves the cyclization of an appropriate amino alcohol precursor under acidic or basic conditions to form the oxazepane ring. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and nitrogen in the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Mécanisme D'action
The mechanism of action of (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, including enzyme inhibition or activation, receptor binding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-trans-5-Hydroxy-2-piperidinecarboxylic acid: This compound shares a similar ring structure but lacks the Boc protecting group.
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group but differ in the structure of the amino acid backbone.
Uniqueness
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is unique due to its combination of the oxazepane ring and the Boc protecting group. This combination imparts specific chemical properties that make it valuable in synthetic organic chemistry and various scientific research applications.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
(5R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
Clé InChI |
FRDCKDXZSRACTN-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCOCC[C@@H]1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


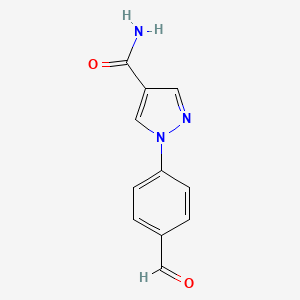
![2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13083193.png)
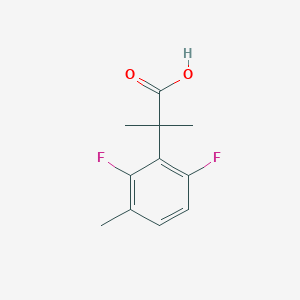

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B13083206.png)
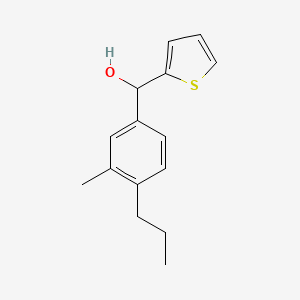
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B13083219.png)
![Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide](/img/structure/B13083227.png)
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B13083235.png)

![[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13083248.png)
![7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083268.png)
